

# Physicochemical Properties of Pivmecillinam Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Pivmecillinam Hydrochloride*

Cat. No.: *B1678496*

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## Introduction

**Pivmecillinam Hydrochloride** is the hydrochloride salt of pivmecillinam, an orally active prodrug of the  $\beta$ -lactam antibiotic mecillinam.[1][2] Upon oral administration, it is rapidly absorbed and hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, and is clinically used for the treatment of lower urinary tract infections (UTIs), particularly those caused by *Escherichia coli*, *Proteus mirabilis*, and *Staphylococcus saprophyticus*. [3][4][5]

This technical guide provides an in-depth overview of the core physicochemical properties of **Pivmecillinam Hydrochloride**. It includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its metabolic pathway and analytical workflows, designed to support professionals in research and drug development.

## Chemical and Physical Properties

**Pivmecillinam Hydrochloride** is a white or almost white crystalline powder.[1][6] Its fundamental properties are summarized in Table 1.

Table 1: General Physicochemical Properties of **Pivmecillinam Hydrochloride**

Property	Value	Source(s)
IUPAC Name	2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride	[7][8]
Molecular Formula	C <sub>21</sub> H <sub>34</sub> ClN <sub>3</sub> O <sub>5</sub> S	[7]
Molecular Weight	476.03 g/mol	[1][4][7]
CAS Number	32887-03-9	[4][7]
Appearance	White or almost white crystalline powder	[1][2][6]
Melting Point	172-173 °C	[1][9]
pKa (Strongest Acidic)	13.66 (Predicted)	[8][10]

| pKa (Strongest Basic) | 7.91 (Predicted) |[8][10] |

## Solubility

**Pivmecillinam Hydrochloride**'s solubility is a critical factor for formulation and experimental design. It is freely soluble in water and polar organic solvents like ethanol and methanol.

Table 2: Solubility Profile of **Pivmecillinam Hydrochloride**

Solvent	Solubility	Source(s)
Water	Freely soluble (95 mg/mL)	[1][4][6]
Ethanol (anhydrous)	Freely soluble (95 mg/mL)	[1][4][6]
Methanol	Freely soluble	[1][6]
Dimethyl Sulfoxide (DMSO)	34 - 95 mg/mL	[4][11][12]

| Acetone | Slightly soluble [\[1\]](#)[\[6\]](#) |

## Stability and Storage

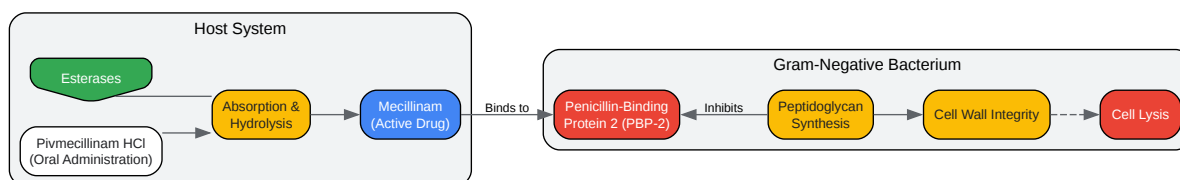
**Storage:** For long-term preservation of the powder, storage at -20°C is recommended, which maintains stability for up to three years.[\[1\]](#)[\[4\]](#)[\[12\]](#) Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. Solutions stored at -20°C should be used within one month, while storage at -80°C can extend stability for up to six months.[\[11\]](#)

**Chemical Stability:** Pivmecillinam is an ester prodrug and is susceptible to hydrolysis. It is relatively stable in acidic solutions but is unstable in neutral or alkaline conditions.[\[13\]](#) In human plasma, both pivmecillinam and its active form, mecillinam, are unstable. Their stability can be significantly enhanced for analytical purposes by acidifying the plasma samples.[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Mechanism of Action and Bioactivation

Pivmecillinam itself is not an active antibacterial agent.[\[13\]](#) Its therapeutic effect is dependent on its in-vivo conversion to mecillinam. This bioactivation process is highly efficient.

- **Absorption and Hydrolysis:** After oral administration, **Pivmecillinam Hydrochloride** is well absorbed and rapidly hydrolyzed by non-specific esterases.[\[3\]](#)[\[17\]](#) This enzymatic cleavage releases the active moiety, mecillinam.[\[5\]](#)
- **Target Binding:** Mecillinam is a  $\beta$ -lactam antibiotic that interferes with the biosynthesis of the bacterial cell wall.[\[17\]](#)[\[18\]](#) Unlike most penicillins that target PBP-1A, -1B, or -3, mecillinam has a high and specific binding affinity for Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria.[\[3\]](#)[\[19\]](#)[\[20\]](#)
- **Inhibition and Lysis:** The binding to PBP-2 inhibits the polymerization and cross-linking of peptidoglycan, which is essential for maintaining the structural integrity of the bacterial cell wall.[\[17\]](#) This disruption leads to the weakening of the cell wall and subsequent cell lysis.[\[18\]](#)



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Caption: Bioactivation of Pivmecillinam and its mechanism of action on bacteria.

## Experimental Protocols

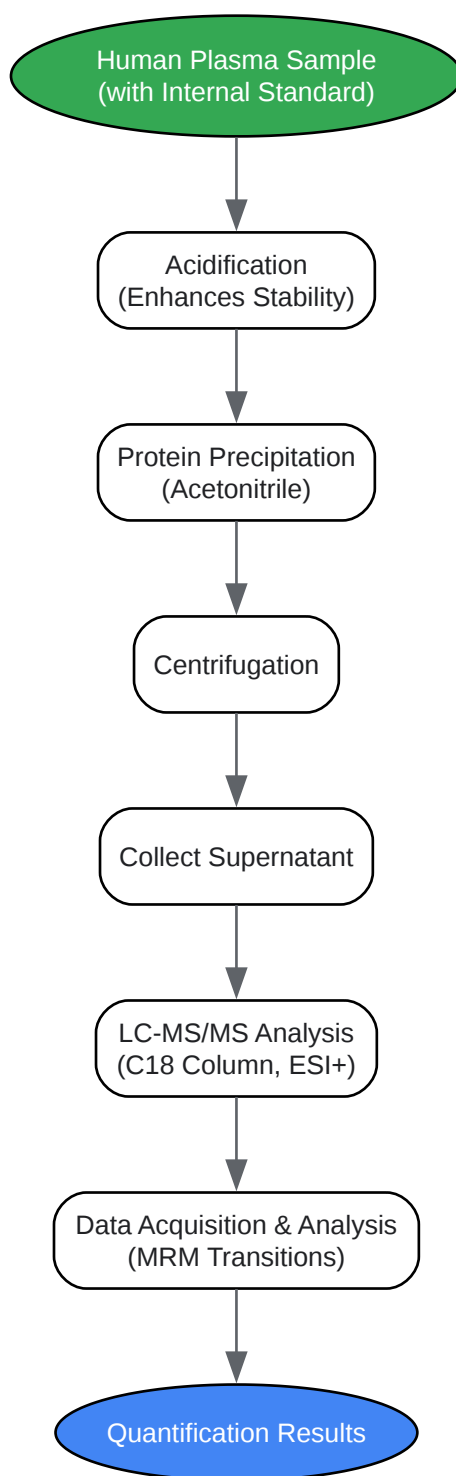
Accurate quantification and analysis of **Pivmecillinam Hydrochloride** are essential for research. Below are methodologies derived from published literature.

### Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for pharmacokinetic studies, allowing for the simultaneous determination of the unstable pivmecillinam and its active metabolite mecillinam in human plasma.<sup>[14][15]</sup>

- Objective: To quantify pivmecillinam and mecillinam in plasma.
- Sample Preparation:
  - To stabilize the analytes, acidify human plasma samples immediately after collection.
  - Perform protein precipitation by adding acetonitrile to the plasma sample.
  - Use Cephalexin as an internal standard.<sup>[14]</sup>
  - Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant for analysis.
- Chromatographic Conditions:
  - Instrument: LC-MS/MS system.
  - Column: A reverse-phase C18 column, such as an UltimateXB-C18.[\[14\]](#)[\[15\]](#)
  - Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[\[14\]](#)[\[15\]](#)
- Mass Spectrometric Parameters:
  - Ionization Mode: Positive ion electrospray ionization (ESI+).
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Pivmecillinam:  $m/z$  440.2  $\rightarrow$  167.1[\[14\]](#)[\[15\]](#)
    - Mecillinam:  $m/z$  326.1  $\rightarrow$  167.1[\[14\]](#)[\[15\]](#)
    - Internal Standard (Cephalexin):  $m/z$  348.1  $\rightarrow$  158.1[\[14\]](#)[\[15\]](#)



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